Uridine Monophosphate

説明

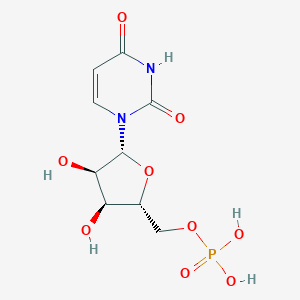

ウリジン一リン酸、別名ウリジル酸は、RNAのモノマーとして機能するヌクレオチドです。それは、ヌクレオシドウリジンとのリン酸のエステルです。ウリジン一リン酸は、リン酸基、ペントース糖リボース、およびヌクレオ塩基ウラシルで構成されています。 この化合物は、RNAの合成や細胞代謝の調節など、さまざまな生化学的プロセスにおいて重要な役割を果たします .

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJCXFVJDGTHFX-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27416-86-0 | |

| Record name | Poly(U) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27416-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883211 | |

| Record name | 5'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 5'-Uridylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uridine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-97-9 | |

| Record name | 5′-UMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Uridylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2OU15WN0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Phosphorylation of Uridine

Chemical synthesis of UMP typically involves phosphorylation of uridine using phosphate donors or coupling agents. A notable method employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) as a condensing agent to facilitate uridine phosphorylation. In a mixed solvent system of water and ethanol (25–75% v/v), disodium uridine 5'-diphosphate (UDP-2Na) reacts with benzimidazole derivatives under controlled temperatures (6–30°C) to yield uridine 5'-diphosphate-benzimidazole disodium, a process adaptable for UMP synthesis through selective hydrolysis. The solvent polarity and temperature critically influence reaction efficiency, with ethanol-water mixtures (30–70% v/v) optimizing intermediate stability and minimizing byproducts.

Solvent and Temperature Optimization

Reaction yields improve significantly when conducted at 6–10°C, reducing side reactions such as uridine depurination. For instance, a 36% yield of UMP disodium salt (purity: 96.33%) was achieved using ethanol-water (1:2 v/v) at 6–10°C, followed by solid-liquid separation and drying. This method circumvents chromatographic purification, enhancing scalability for industrial applications.

Enzymatic Synthesis and Regulation

Uridine 5'-Monophosphate Synthase (UMPSase)

UMPSase catalyzes the final step in de novo pyrimidine biosynthesis, converting orotic acid to UMP. In Nicotiana plumbaginifolia cell cultures, UMPSase activity is transcriptionally upregulated by 5-fluoroorotic acid (FOA), a thymine starvation inducer. FOA treatment increases UMPSase mRNA levels by 2–3-fold, elevating enzyme activity from 94–1148 milliunits/mg protein to 206–2658 milliunits/mg protein within 9 days (Table 1).

Table 1: UMPSase Activity in FOA-Induced and Uninduced Cells

| Experiment | UMPSase Activity (Uninduced) | UMPSase Activity (FOA-Induced) | Induction Factor |

|---|---|---|---|

| 1 | 330 milliunits | 714 milliunits | 2.16 |

| 2 | 208 milliunits | 625 milliunits | 2.51 |

| 3 | 270 milliunits | 672 milliunits | 2.48 |

Thymine-Mediated Feedback Inhibition

Thymine supplementation reverses FOA-induced UMPSase upregulation, reducing activity to 62% of baseline levels (Table 2). This feedback inhibition underscores the role of nucleotide pools in regulating UMP biosynthesis.

Table 2: Effect of Pyrimidines on UMPSase Activity

| Treatment | UMPSase Activity (% of Control) |

|---|---|

| 5-Fluorouracil | 212% |

| 5-FU + Thymidine | 62% |

| 5-FU + Cytidine | 145% |

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC is pivotal for quantifying UMP purity and enzymatic activity. A validated method using a C18 column (4.6 × 250 mm, 5 μm) and isocratic elution with 50 mM potassium phosphate (pH 4.5) achieves baseline separation of UMP and uridine within 10 minutes. Spectrophotometric detection at 260 nm provides linear quantification (r² > 0.99) for UMP concentrations of 1–100 μM.

Table 3: HPLC Parameters for UMP Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (4.6 × 250 mm, 5 μm) |

| Mobile Phase | 50 mM KH₂PO₄ (pH 4.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Retention Time (UMP) | 6.2 minutes |

Erythrocyte Pyrimidine 5'-Nucleotidase (P5N) Assay

Whole-blood assays for P5N activity utilize UMP as a substrate, with enzymatic hydrolysis to uridine quantified via HPLC. Incubation of 0.2 mL whole blood with 4 mM UMP (37°C, 1 hour) yields uridine concentrations proportional to P5N activity (12.5–5.1 μmol·h⁻¹·g Hb⁻¹).

Industrial-Scale Production Challenges

化学反応の分析

Metabolic Conversions of UMP

UMP participates in several enzymatic reactions, leading to its conversion into other nucleotides and nucleosides .

-

Phosphorylation: UMP can be converted into uridine 5'-diphosphate (UDP) through the action of the enzyme UMP-CMP kinase .

-

Dephosphorylation: UMP can be biosynthesized from UDP through its interaction with the enzyme soluble calcium-activated nucleotidase 1 . UMP can be dephosphorylated to uridine by various nucleotidases .

UMP in RNA Modification

UMP can undergo structural modifications, which are important in RNA biology .

-

Isomerization to Pseudouridine: Uridine can be rearranged to pseudouridine (Ψ), a C-nucleoside, through a multistep rearrangement reaction . This involves a cascade biocatalysis, where uridine is converted into pseudouridine-5'-monophosphate (ΨMP) via d-ribose-1-phosphate and d-ribose-5-phosphate intermediates .

Orotidine 5'-Phosphate Decarboxylase Activity

UMP is produced from orotidine 5'-monophosphate (OMP) and CO2, a reaction catalyzed by orotidine-5'-phosphate decarboxylase .

This reaction is catalyzed by the orotidine 5'-phosphate decarboxylase activity of dimeric UMP synthase (UMPS) .

Enzymes Interacting with UMP

Several enzymes interact with UMP, facilitating its synthesis, degradation, and conversion . Some key enzymes include:

-

UMP-CMP Kinase: Catalyzes phosphoryl transfer from ATP to UMP and CMP .

-

5'-Nucleotidase: Hydrolyzes extracellular nucleotides into membrane-permeable nucleosides .

-

Cytosolic 5'-Nucleotidase 1A & 1B: Dephosphorylates the 5' and 2'(3')-phosphates of deoxyribonucleotides and helps regulate adenosine levels .

-

5'(3')-Deoxyribonucleotidase: Dephosphorylates the 5' and 2'(3')-phosphates of deoxyribonucleotides, with a preference for dUMP and dTMP .

-

Ectonucleoside Triphosphate Diphosphohydrolase 1 & 3: Hydrolyzes ATP and other nucleotides .

-

Soluble Calcium-Activated Nucleotidase 1: Calcium-dependent nucleotidase with a preference for UDP .

UMP and UMP Synthase

In humans, UMP synthase is a protein that carries out the orotidylate decarboxylase function . UMP synthase is a bifunctional protein with two catalytic domains: orotate phosphoribosyltransferase (OPRT) and orotidine monophosphate decarboxylase (OMPDC) . OMPDC is an obligate dimer, with residues from both protomers shaping the active site . The OPRT domain is also found predominantly as a dimer but has been shown to undergo substrate-dependent conformational changes that drive a functionally important monomer to dimer transition .

UMPS converts the substrates orotate and PRPP into UMP using two reactions sequentially catalyzed by the OPRT and OMPDC domains . OPRT is a transferase that adds the orotate base to the ribose sugar, generating the intermediate OMP. OMP is then decarboxylated by OMPDC, yielding the final product, UMP .

科学的研究の応用

Neuroscience and Cognitive Function

Uridine 5'-monophosphate in Brain Health

Research indicates that UMP supplementation can enhance brain function by promoting the synthesis of phospholipids and neurotransmitters. A study demonstrated that dietary UMP increased brain levels of cytidine diphosphate-choline (CDP-choline), a precursor for phosphatidylcholine, which is essential for neuronal membrane integrity and function. In gerbils, administration of UMP resulted in significant increases in plasma and brain uridine levels, subsequently elevating CDP-choline levels .

Case Study: Effects on Dopamine Release

A study involving aged rats showed that UMP supplementation increased potassium-evoked dopamine release and promoted neurite outgrowth. This suggests potential therapeutic applications for UMP in age-related cognitive decline and neurodegenerative diseases .

Cardiovascular Health

Antiarrhythmic Properties

Research has highlighted the antiarrhythmic effects of UMP in models of acute myocardial ischemia. In experiments with rats, UMP administration normalized heart rhythm disturbances caused by ischemia, reduced lactate levels, and restored energy reserves such as glycogen and creatine phosphate. These findings indicate a potential role for UMP in managing cardiac conditions .

Biotechnology and Metabolic Engineering

Production through Biocatalysis

UMP can be synthesized using biotechnological methods involving microbial fermentation. For instance, a whole-cell biocatalytic process utilizing Saccharomyces cerevisiae was developed to produce UMP from orotic acid. This process involved optimizing various parameters such as pH and substrate concentration to achieve high yields of UMP .

Table: Factors Affecting UMP Production

| Factor | Optimal Condition | Yield Improvement |

|---|---|---|

| Sodium Phosphate | 22.1 g/L | +32% |

| Magnesium Chloride | 2.55 g/L | +32% |

| pH | 8.15 | +32% |

Pharmacological Applications

Potential Therapeutic Uses

The pharmacological potential of UMP extends beyond its role as a nucleotide. Studies suggest that it may enhance cholinergic functions by increasing brain phosphatide levels, which could be beneficial for conditions like Alzheimer's disease . Additionally, its ability to modulate energy metabolism has implications for treatments targeting metabolic disorders.

Nutritional Supplementation

Dietary Sources and Supplementation

UMP is naturally present in human breast milk and infant formulas, indicating its importance in early development. Supplementation with UMP has been proposed to support cognitive function and overall brain health in both infants and adults .

作用機序

ウリジン一リン酸は、さまざまな分子標的と経路を通じてその効果を発揮します。

RNA合成: RNA鎖の形成を促進し、RNA合成の構成要素として機能します。

代謝調節: ウリジン一リン酸は、DNAとRNA合成に不可欠なピリミジン代謝の調節に関与しています。

認知機能: 研究によると、ウリジン一リン酸は、他の化合物と組み合わせて、脳のシチジン二リン酸コリンとアセチルコリンのレベルを高めることで、認知機能を高める可能性があります

6. 類似化合物の比較

ウリジン一リン酸は、次のようないくつかの他のヌクレオチドと比較できます。

シチジン一リン酸: 構造は似ていますが、ウラシルの代わりにシトシンが含まれています。

アデノシン一リン酸: ヌクレオ塩基としてアデニンが含まれています。

グアノシン一リン酸: ヌクレオ塩基としてグアニンが含まれています。

独自性: ウリジン一リン酸は、RNA合成における特定の役割と認知機能向上への関与により、独特です。 他のヌクレオチドとは異なり、神経疾患における潜在的な治療効果について広く研究されています .

類似化合物との比較

Uridine monophosphate can be compared with other nucleotides such as:

Cytidine monophosphate: Similar in structure but contains cytosine instead of uracil.

Adenosine monophosphate: Contains adenine as the nucleobase.

Guanosine monophosphate: Contains guanine as the nucleobase.

Uniqueness: this compound is unique due to its specific role in RNA synthesis and its involvement in cognitive enhancement. Unlike other nucleotides, it has been extensively studied for its potential therapeutic benefits in neurological disorders .

生物活性

Uridine 5'-monophosphate (UMP), also known as uridylic acid, is a pyrimidine ribonucleotide that plays a crucial role in various biological processes, particularly in RNA biosynthesis and cellular signaling. This article explores the biological activity of UMP, focusing on its metabolic pathways, therapeutic applications, and effects on neurological functions, supported by diverse research findings and case studies.

Structure and Biosynthesis

UMP is composed of three main components: a phosphate group, a ribose sugar, and the nucleobase uracil. It is synthesized through the de novo pathway involving several enzymatic reactions. In humans, UMP is produced from orotidine 5'-monophosphate (OMP) by the enzyme orotidylate decarboxylase. The final steps of UMP biosynthesis are catalyzed by uridine monophosphate synthase (UMPS), which combines carbamoyl phosphate and aspartate to form OMP before its conversion to UMP .

Metabolic Role

UMP serves as a precursor for the synthesis of other nucleotides, including uridine diphosphate (UDP) and uridine triphosphate (UTP). These nucleotides are essential for various cellular functions, including energy metabolism and the synthesis of RNA and glycogen. UMP also contributes to membrane phospholipid synthesis, particularly phosphatidylcholine (PtdCho), which is vital for maintaining cellular integrity and neurotransmitter release .

Neurological Disorders

Recent studies have highlighted the therapeutic potential of UMP in treating neurological disorders. A notable case study involved siblings with developmental and epileptic encephalopathy type 50, where oral administration of UMP resulted in significant clinical improvements. The older sibling experienced complete seizure cessation within two days, while both siblings showed enhanced functional abilities over five months of treatment .

Table 1: Summary of Clinical Findings from UMP Treatment in Epilepsy

| Patient Age | Initial Condition | Treatment Dosage | Outcome |

|---|---|---|---|

| Older | Intractable epilepsy | 130 mg/kg/day | Seizures ceased; improved functional skills |

| Younger | Developmental regression | 130 mg/kg/day | Reduced spasticity; improved alertness |

Cognitive Enhancement

Dietary supplementation with UMP has been shown to enhance cognitive functions in aged rats. A study demonstrated that UMP supplementation increased potassium-evoked dopamine release and promoted neurite outgrowth, indicating its role in synaptic plasticity and memory enhancement .

Table 2: Effects of UMP on Neurotransmitter Release

| Treatment Group | Baseline DA Release (%) | K+-Evoked DA Release (%) |

|---|---|---|

| Control | 283 ± 9 | - |

| UMP Supplemented | - | 341 ± 21* |

*Significant increase compared to control (p<0.05).

The biological activity of UMP involves multiple mechanisms:

- Neuronal Growth : UMP enhances neurite outgrowth through increased levels of membrane phosphatides .

- Neurotransmitter Modulation : It modulates neurotransmitter release, particularly dopamine and acetylcholine, by increasing their precursor levels in the brain .

- Cholinergic Function : UMP supplementation has been linked to improved cholinergic functions, potentially enhancing cognitive abilities through increased acetylcholine synthesis .

Q & A

Q. What are the standard methodologies for quantifying UMP concentration in complex biological matrices?

Researchers typically employ chromatographic techniques such as UPLC-ESI-TOFMS (Ultra-Performance Liquid Chromatography–Electrospray Ionization–Time-of-Flight Mass Spectrometry) for precise quantification of UMP in biological samples. This method allows separation of UMP from interfering metabolites and provides high sensitivity (detection limits in the nanomolar range) . For validation, internal standards like deuterated UMP or structurally similar nucleotides (e.g., cytidine 5'-monophosphate) are used to correct for matrix effects. Additionally, enzymatic assays coupling UMP degradation to NADH oxidation can provide functional quantification in cell lysates .

Q. How can researchers optimize UMP yield in microbial fermentation systems?

Kinetic modeling using Logistic and Luedeking-Piret equations is critical for optimizing UMP production in Saccharomyces cerevisiae batch fermentations. These models correlate cell growth, substrate consumption, and UMP accumulation, enabling researchers to identify rate-limiting steps (e.g., nitrogen source depletion or pH shifts). For example, residual sugar concentration below 20 g/L often triggers UMP synthesis, while dissolved oxygen above 30% saturation enhances biomass yield . Experimental validation involves real-time monitoring of biomass (via optical density), glucose (HPLC), and UMP (spectrophotometric assays at 262 nm).

Q. What experimental approaches are used to validate the purity of UMP samples in biochemical research?

Purity validation requires multi-modal analysis:

- HPLC with UV detection (260 nm) to assess nucleotide homogeneity.

- LC/MS for molecular weight confirmation (theoretical m/z for UMP: 324.18 Da) and detection of contaminants like uridine or phosphate derivatives.

- ¹H-NMR to verify structural integrity (e.g., characteristic ribose proton signals at δ 5.8–6.2 ppm).

- Elemental analysis to confirm stoichiometric phosphorus content .

Advanced Research Questions

Q. How do structural analyses of UMP-related enzymes inform nucleotide biosynthesis research?

X-ray crystallography of orotidine 5'-monophosphate decarboxylase (OMPDC) , the enzyme catalyzing UMP synthesis, reveals a TIM-barrel fold with a conserved active site. Structural studies of OMPDC bound to inhibitors (e.g., 6-azauridine 5'-monophosphate) identify key residues (e.g., Lys93 and Asp91 in E. coli) critical for substrate positioning and catalysis. These insights guide mutagenesis experiments to engineer enzymes with altered substrate specificity or improved catalytic efficiency (e.g., kcat values increased by 10-fold in engineered variants) .

Q. What strategies resolve contradictions between in vitro and in vivo observations of UMP metabolic pathways?

Discrepancies often arise from compartmentalization (e.g., cytosolic vs. mitochondrial UMP pools) or post-translational regulation of enzymes. To address this:

- Isotopic tracing with ¹³C-labeled glucose tracks UMP flux in live cells, distinguishing de novo synthesis from salvage pathways.

- Knockout models (e.g., UMP synthase-deficient cells) clarify pathway redundancy. For instance, in vivo UMP levels may remain stable despite in vitro enzyme inhibition due to compensatory salvage pathways .

- Metabolomic profiling under varying oxygen/nutrient conditions identifies context-dependent regulatory nodes.

Q. What computational models effectively describe UMP production kinetics in industrial bioprocesses?

Hybrid models integrating genome-scale metabolic reconstructions (GEMs) with dynamic fermentation data predict UMP titers with >95% accuracy. For example, S. cerevisiae GEMs (e.g., iMM904) coupled with Luedeking-Piret equations quantify ATP demand during UMP synthesis (≈2 ATP per UMP molecule). Monte Carlo simulations further optimize fed-batch strategies by testing variables like temperature (28–32°C optimal) and inducer timing .

Methodological Notes

- Data Reproducibility : Always report UMP quantification methods with detailed LC/MS parameters (e.g., column type: C18, gradient: 5–30% acetonitrile in 15 min) to enable cross-study validation .

- Contradiction Management : Use orthogonal techniques (e.g., enzymatic assays + mass spectrometry) to confirm unexpected results, such as UMP accumulation under ATP-depleted conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。